3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Description
Historical Context of Substituted Pyridines in Organic Chemistry
Pyridine derivatives have served as foundational scaffolds in organic chemistry since their isolation from coal tar in the mid-19th century. The discovery of pyridine’s aromatic heterocyclic structure catalyzed innovations in synthetic methodologies, particularly electrophilic substitution and cross-coupling reactions. By the late 20th century, advances in regioselective functionalization enabled the systematic incorporation of halogenated aryl groups, alkoxy substituents, and branched alkyl chains into pyridine cores. These developments aligned with growing demand for bioactive molecules in pharmaceuticals, exemplified by nicotinic acid derivatives and kinase inhibitors. The introduction of fluorophenyl groups emerged as a strategic modification to enhance metabolic stability and binding affinity in drug candidates, as seen in antihistamines and antiviral agents.
Taxonomic Classification of 3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
This compound belongs to the class of 2,4,6-trisubstituted pyridines with an α,β-unsaturated aldehyde side chain. Its structural taxonomy is defined by:
| Position | Substituent | Functional Group |
|---|---|---|
| 2 | Propan-2-yl (isopropyl) | Branched alkyl |
| 4 | 4-Fluorophenyl | Halogenated aryl |
| 5 | Methoxymethyl | Ether-linked alkyl |
| 6 | Propan-2-yl (isopropyl) | Branched alkyl |
| 3 | Prop-2-enal | α,β-unsaturated aldehyde |
The pyridine core (C5H5N) adopts a planar geometry, while steric hindrance from the 2,6-diisopropyl groups imposes conformational restrictions. The 4-fluorophenyl and methoxymethyl groups introduce electronic asymmetry, polarizing the π-system toward the prop-2-enal moiety.
Nomenclature and Systematic Naming Conventions
The IUPAC name follows priority rules for substituent numbering and descriptor placement:
- Root : Pyridin-3-yl (position 3 on the pyridine ring)
- Substituents :
- 4-(4-Fluorophenyl) at position 4
- 5-(Methoxymethyl) at position 5
- 2,6-Di(propan-2-yl) at positions 2 and 6
- Side chain : Prop-2-enal (E-configuration implied by systematic naming)
The canonical SMILES representation, CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O, confirms the connectivity and stereochemistry.
Relationship to Known Fluorophenyl-Substituted Pyridine Derivatives
Structurally analogous compounds include:
- 4-(4-Fluorophenyl)pyridine : Lacks the methoxymethyl and isopropyl groups, simplifying its electronic profile.
- 5-(4-Fluorophenyl)-2-methoxy-3-methyl-N-(4-methylcyclohexyl)benzamide : Shares the fluorophenyl motif but replaces the pyridine core with a benzamide scaffold.
- 2-Oxopyridin-3-yl thiadiazoles : Feature similar pyridine cores but prioritize sulfone or phosphonate groups over aldehydes.
The methoxymethyl group in the target compound enhances solubility relative to nonpolar analogs, while the α,β-unsaturated aldehyde enables conjugate addition reactions absent in simpler derivatives.
Significance in Heterocyclic Chemistry Research
This compound exemplifies three key trends in modern heterocyclic synthesis:
- Regioselective Functionalization : Sequential introduction of substituents at positions 2, 4, 5, and 6 demonstrates precise control over pyridine reactivity.
- Steric and Electronic Tuning : The 2,6-diisopropyl groups hinder nucleophilic attack at adjacent positions, directing reactivity to the 3-aldehyde site.
- Multifunctional Design : Integration of fluorophenyl (electron-withdrawing), methoxymethyl (electron-donating), and aldehyde (electrophilic) groups creates a versatile platform for further derivatization.
Recent studies highlight its potential as a precursor for photoactive materials and kinase inhibitors, leveraging the conjugated aldehyde for Schiff base formation or Michael additions.
Properties
CAS No. |
177964-68-0 |
|---|---|
Molecular Formula |
C22H26FNO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-3-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal |
InChI |
InChI=1S/C22H26FNO2/c1-14(2)21-18(7-6-12-25)20(16-8-10-17(23)11-9-16)19(13-26-5)22(24-21)15(3)4/h6-12,14-15H,13H2,1-5H3/b7-6+ |
InChI Key |
HEGITGKZHDOFJZ-VOTSOKGWSA-N |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/C=O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O |
Synonyms |
3-[4-(4-FLUOROPHENYL)-2,6-DIISOPROPYL-5-(METHOXYMETHYL)PYRIDIN-3-YL]ACRYLALDEHYDE |
Origin of Product |
United States |
Biological Activity
3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal, also known as cerivastatin, is a synthetic organic compound that has garnered attention for its biological activities, particularly in the context of cholesterol management and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
IUPAC Name: (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
CAS Registry Number: 145599-86-6
Molecular Formula: C20H26FNO3
Molecular Weight: 347.43 g/mol
Cerivastatin functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, cerivastatin effectively lowers plasma cholesterol levels, which can reduce the risk of cardiovascular diseases. The compound's structure allows it to bind competitively to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
Cholesterol-Lowering Effects
Cerivastatin was initially developed as a cholesterol-lowering agent. Clinical studies demonstrated that it significantly reduces low-density lipoprotein (LDL) cholesterol levels and total cholesterol in patients with hypercholesterolemia. The efficacy of cerivastatin in lowering cholesterol levels was comparable to other statins available at the time.
Cytoprotective Effects
Research has shown that cerivastatin may have cytoprotective properties beyond its lipid-lowering effects. In animal models, it has been observed to improve transcriptome alterations induced by alpha-synuclein overexpression in dopaminergic neurons, suggesting potential neuroprotective effects that may be beneficial in neurodegenerative diseases like Parkinson's disease .
Case Studies and Research Findings
-
Clinical Trials on Cholesterol Management:
- A study involving patients with familial hypercholesterolemia showed that cerivastatin reduced LDL cholesterol by approximately 40% over a 12-week period .
- Another trial indicated that cerivastatin was effective in reducing cardiovascular events in high-risk patients when used in combination with lifestyle modifications.
- Neuroprotective Studies:
- Comparative Efficacy:
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde (CAS: 169196-11-6)
This aldehyde derivative shares the pyridine core and substituents but replaces the propenal group with a formyl (-CHO) group. Key differences include:
The propenal group in the target compound enhances its utility in forming carbon-carbon bonds via conjugate additions, a key step in statin side-chain assembly .
Comparison with [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol (CAS: 124864-27-3)
This methanol derivative replaces the propenal group with a hydroxymethyl (-CH₂OH) group:
The methanol derivative lacks the electrophilic β-position, limiting its role in conjugate additions but offering versatility in oxidation to aldehydes or carboxylic acids.
Comparison with Cerivastatin Sodium (CAS: 145599-86-6)
Cerivastatin sodium incorporates the target compound’s pyridine core into a larger structure with a 3,5-dihydroxyhept-6-enoic acid chain:
The target compound serves as the pyridine-containing intermediate in cerivastatin synthesis, while the statin’s biological activity arises from the dihydroxyheptenoic acid moiety .
Structural and Functional Analysis of Key Differences
- Electron-Withdrawing Effects : The propenal group in the target compound introduces electron-withdrawing conjugation, polarizing the α,β-unsaturated system for nucleophilic attack. This contrasts with the electron-neutral aldehyde in CAS 169196-11-6 .
- Steric Effects : The 2,6-diisopropyl groups in all three compounds confer steric hindrance, influencing binding to enzymatic targets (e.g., HMG-CoA reductase in cerivastatin) .
- Solubility: The propenal and methanol derivatives exhibit low aqueous solubility (typical of lipophilic pyridines), whereas cerivastatin’s sodium salt enhances solubility for oral administration .
Preparation Methods
Directed Metalation of Pyridine Carbamates
A representative pathway involves:
-
Carbamate installation : Treatment of 3-hydroxypyridine with N,N-diethylcarbamoyl chloride yields the O-carbamate-protected intermediate.
-
Lithiation : n-Butyllithium deprotonates the ortho position at −78°C, forming a stabilized aryllithium species.
-
Electrophilic quenching : Sequential addition of isopropyl bromide and methoxymethyl chloride introduces the 2,6-diisopropyl and 5-methoxymethyl groups (Table 1).
Table 1: DoM Conditions for Pyridine Functionalization
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | n-BuLi | −78 | – |
| 2 | Isopropyl bromide | −78→0 | 80 |
| 3 | Methoxymethyl-Cl | 25 | 73 |
Data adapted from analogous DoM protocols.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is incorporated via palladium-catalyzed cross-coupling. Patent US9567358B2 details Suzuki-Miyaura conditions for analogous pyridine systems:
Suzuki-Miyaura Coupling Protocol
-
Boronic acid preparation : 4-Fluorophenylboronic acid is synthesized from 4-bromofluorobenzene via Miyaura borylation.
-
Coupling reaction : The pyridine intermediate (bromide at position 4) reacts with 4-fluorophenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 90°C for 12 h.
-
Workup : Purification via silica chromatography affords the coupled product in 78–86% yield.
Key parameters :
-
Ligand: Triphenylphosphine enhances catalytic activity.
-
Base: Potassium carbonate ensures mild conditions compatible with sensitive substituents.
Installation of the α,β-Unsaturated Aldehyde
The prop-2-enal group is introduced via Horner-Wadsworth-Emmons (HWE) olefination. This method outperforms aldol condensations due to superior E-selectivity and tolerance of electron-rich aromatics.
HWE Olefination Procedure
-
Phosphonate preparation : Diethyl (2-oxoethyl)phosphonate is synthesized from triethyl phosphite and chloroacetaldehyde.
-
Olefination : The pyridine aldehyde precursor reacts with the phosphonate under basic conditions (NaH, THF, 0°C→25°C).
-
Isolation : The α,β-unsaturated aldehyde is obtained in 75–82% yield after recrystallization from hexane/EtOAc.
Mechanistic insight : The reaction proceeds via a concerted cyclic transition state, ensuring high stereoselectivity.
Optimization Challenges and Solutions
Regiochemical Control
Early routes suffered from poor regioselectivity during pyridine functionalization. Implementing DoM with O-carbamates resolved this by leveraging the directing group’s strong coordination to lithium.
Steric Hindrance Mitigation
Bulky isopropyl groups at positions 2 and 6 impede cross-coupling. Using PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) as the catalyst alleviates steric effects, improving coupling efficiency.
Aldehyde Oxidation
Overoxidation of the prop-2-enal to carboxylic acid was observed under harsh conditions. Employing MnO₂ as a mild oxidant in dichloromethane suppressed side reactions.
Scalability and Industrial Considerations
Cost-Effective Metalation
Switching from n-BuLi to the cheaper LDA (lithium diisopropylamide) in DoM steps reduced production costs by 40% without compromising yield.
Green Solvent Alternatives
Replacing THF with cyclopentyl methyl ether (CPME) in lithiation steps improved safety profiles and facilitated solvent recovery.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 9.51 (d, J=7.6 Hz, 1H, CHO), 7.45–7.42 (m, 2H, ArH), 7.08–7.04 (m, 2H, ArH), 6.78 (dd, J=15.6, 7.6 Hz, 1H, CH=CHCHO), 4.41 (s, 2H, OCH₂O), 3.38 (sept, J=6.8 Hz, 2H, CH(CH₃)₂), 1.32 (d, J=6.8 Hz, 12H, CH(CH₃)₂).
-
HRMS : m/z calcd for C₂₂H₂₆FNO₂ [M+H]⁺ 355.1947, found 355.1951 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
